4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride
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Overview
Description
. This compound is known for its unique chemical structure, which allows it to interact with various biological targets and participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride typically involves several steps. One common method includes the reaction of 4-methylbenzonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethylformamide, and a catalyst like triethylamine . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction time and improve efficiency . The use of less toxic reagents and solvents is also considered to minimize environmental impact and enhance safety.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives .
Scientific Research Applications
4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride include:
- 4-{[(propan-2-yl)amino]methyl}benzonitrile hydrochloride
- N-[[(5 S,6 R,7 R)-2-Amino-7-(2-amino-1 H-imidazol-5-yl)-5-[[[(4-bromo-1 H-pyrrol-2-yl)carbonyl]amino]methyl]-4,5,6,7-tetrahydro-1 H-benzimidazol-6-yl]methyl]-4-bromo-1 H-pyrrole-2-carboxamide
Uniqueness
What sets this compound apart is its unique chemical structure, which allows for diverse chemical reactivity and potential biological activities. Its versatility makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-(propan-2-ylamino)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-8(2)13-11-6-9(3)4-5-10(11)7-12;/h4-6,8,13H,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXASPBDLCWXTGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)NC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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